
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol, also known as FPOP, is a small molecule that has gained significant attention in the field of chemical biology due to its unique properties. FPOP is a photoactivatable probe that can be used to study protein structure and interactions in solution.
Mechanism of Action
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol is a photoactivatable probe that works by generating reactive oxygen species (ROS) when activated by UV light. These ROS then react with solvent-exposed amino acid residues on a protein surface, resulting in the covalent modification of these residues. The exact mechanism of this process is still under investigation, but it is believed that the ROS generated by (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol react with amino acid side chains to form radicals, which then react with nearby amino acid residues to form covalent adducts.
Biochemical and Physiological Effects:
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol has been shown to have minimal biochemical and physiological effects on proteins, making it an ideal tool for studying protein structure and interactions in solution. (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol has been used to study a wide range of proteins, including enzymes, receptors, and transporters, and has been shown to be effective in identifying specific protein regions that are involved in protein-protein interactions or ligand binding.
Advantages and Limitations for Lab Experiments
One of the main advantages of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol is its ability to selectively modify solvent-exposed amino acid residues on a protein surface, allowing for the identification of specific protein regions that are involved in protein-protein interactions or ligand binding. (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol is also relatively easy to use and can be applied to a wide range of proteins. However, (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol does have some limitations, including its sensitivity to UV light and its potential for non-specific modification of amino acid residues.
Future Directions
There are several future directions for the use of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol in scientific research. One area of interest is the development of new (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol analogs that can selectively modify specific amino acid residues on a protein surface. Another area of interest is the use of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, to obtain a more complete picture of protein structure and interactions. Additionally, the use of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol in live cell imaging could provide new insights into protein function and localization. Overall, (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol has the potential to be a valuable tool for studying protein structure and interactions in solution, and further research in this area is warranted.
Synthesis Methods
The synthesis of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol involves a multi-step process that begins with the reaction of 3-fluorobenzaldehyde with propargyl alcohol in the presence of a base catalyst. The resulting intermediate is then reacted with a reducing agent to produce (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol. The overall yield of this synthesis is around 50%, and the purity of the final product can be improved through chromatography.
Scientific Research Applications
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol has been used in a variety of scientific research applications, including protein structure analysis, protein-protein interaction studies, and ligand binding assays. (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol works by covalently modifying solvent-exposed amino acid residues on a protein surface when it is activated by UV light. This modification can then be detected using mass spectrometry, allowing for the identification of specific protein regions that are involved in protein-protein interactions or ligand binding.
properties
CAS RN |
179249-18-4 |
|---|---|
Product Name |
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol |
Molecular Formula |
C9H7FO |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H7FO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H/t9-/m0/s1 |
InChI Key |
ZVCCBLHUZGVITQ-VIFPVBQESA-N |
Isomeric SMILES |
C#C[C@@H](C1=CC(=CC=C1)F)O |
SMILES |
C#CC(C1=CC(=CC=C1)F)O |
Canonical SMILES |
C#CC(C1=CC(=CC=C1)F)O |
synonyms |
Benzenemethanol, alpha-ethynyl-3-fluoro-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



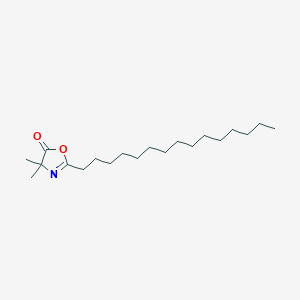
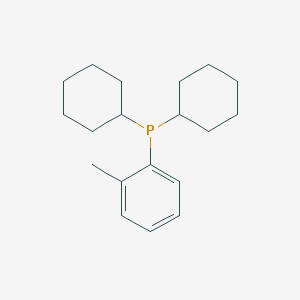


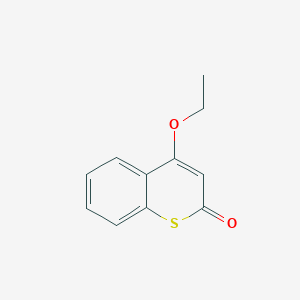
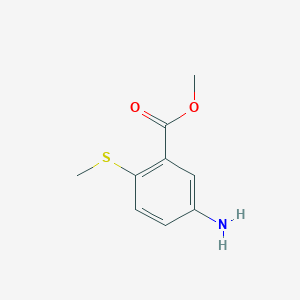
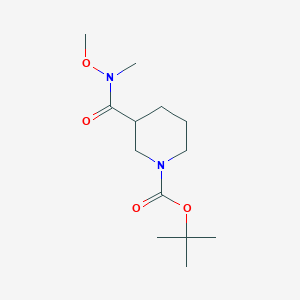

![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)


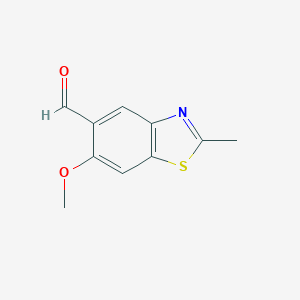
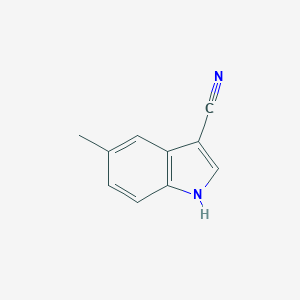
![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)